MFCD18318006

Description

Despite this, comparative analysis can be inferred from structurally or functionally similar compounds documented in recent studies.

Properties

IUPAC Name |

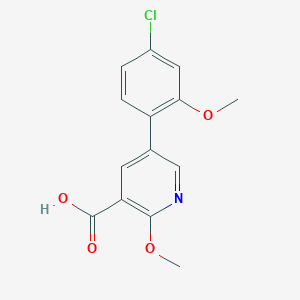

5-(4-chloro-2-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4/c1-19-12-6-9(15)3-4-10(12)8-5-11(14(17)18)13(20-2)16-7-8/h3-7H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZXMJASLSCNCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC(=C(N=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30687949 | |

| Record name | 5-(4-Chloro-2-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261891-52-4 | |

| Record name | 5-(4-Chloro-2-methoxyphenyl)-2-methoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30687949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18318006 involves several steps, each requiring specific reaction conditions. The most common synthetic route includes the following steps:

Initial Reactants: The process begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions.

Reaction Conditions: These reactions typically require controlled temperatures, pressures, and the presence of catalysts to ensure the desired product is obtained.

Purification: After the initial synthesis, the compound undergoes purification processes such as crystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The industrial process often involves:

Batch Processing: Large quantities of reactants are processed in batches, ensuring uniformity in the final product.

Continuous Flow Systems: These systems allow for the continuous production of the compound, improving efficiency and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

MFCD18318006 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.

Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

The reactions involving this compound typically require:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

Catalysts: Various catalysts, including transition metals, are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

MFCD18318006 has a wide array of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in biochemical assays.

Medicine: Researchers are exploring its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which MFCD18318006 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity or gene expression. The exact mechanism depends on the context in which the compound is used, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18318006 with three structurally related compounds from peer-reviewed datasets. These include boronic acid derivatives, sulfonyl-containing compounds, and brominated aromatics, which share functional groups or synthesis pathways that may align with this compound’s characteristics.

Table 1: Key Properties of Similar Compounds

Structural and Functional Differences

Boronic Acid Derivatives (e.g., CAS 1046861-20-4) :

- These compounds are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their boron functional groups. Their moderate LogP values (~2.15) suggest balanced lipophilicity, enhancing their utility in medicinal chemistry .

- Contrast with this compound : If this compound is a boronic acid analog, differences in halogen substituents (e.g., Br, Cl) could alter reactivity or metabolic stability.

Sulfonyl-Containing Compounds (e.g., CAS 6007-85-8) :

- Sulfonyl groups enhance electrophilicity and are common in dyes or sulfonamide drugs. The high water solubility (2.58 mg/ml) of this compound contrasts with typical boronic acids, suggesting divergent applications .

- Contrast with this compound : A sulfonyl-based this compound might exhibit higher polarity or metabolic clearance rates.

Brominated Aromatics (e.g., CAS 1761-61-1) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.